molecular formula C16H14O2 B11869349 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene

Cat. No.: B11869349
M. Wt: 238.28 g/mol
InChI Key: XSGRXMSGTKKVKQ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene is an aromatic compound with the molecular formula C16H14O2 It is characterized by the presence of an ethynyl group and a methoxyphenoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene typically involves the following steps:

Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can participate in various reactions, forming reactive intermediates that interact with biological molecules. The methoxyphenoxy group enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the ethynyl and methoxyphenoxy groups, which confer distinct chemical and physical properties .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-ethynyl-2-[(4-methoxyphenoxy)methyl]benzene

InChI

InChI=1S/C16H14O2/c1-3-13-6-4-5-7-14(13)12-18-16-10-8-15(17-2)9-11-16/h1,4-11H,12H2,2H3

InChI Key

XSGRXMSGTKKVKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=CC=C2C#C

Origin of Product

United States

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